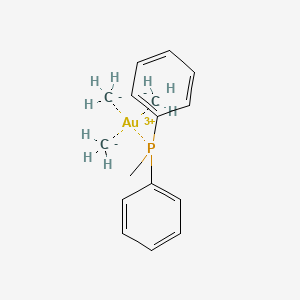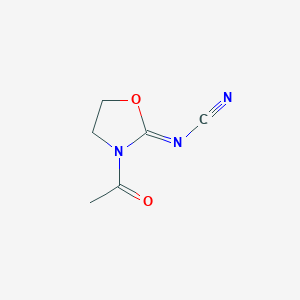![molecular formula C16H16BrNO4 B12887273 4-[(4-Bromo-1-methoxynaphthalene-2-carbonyl)amino]butanoic acid CAS No. 503616-11-3](/img/structure/B12887273.png)
4-[(4-Bromo-1-methoxynaphthalene-2-carbonyl)amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-(4-Bromo-1-methoxy-2-naphthamido)butanoic acid involves several steps. One common method includes the bromination of 1-methoxy-2-naphthamide followed by the reaction with butanoic acid. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product’s formation. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity .
Analyse Chemischer Reaktionen
4-(4-Bromo-1-methoxy-2-naphthamido)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 1-methoxy-2-naphthamido butanoic acid.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromo-1-methoxy-2-naphthamido)butanoic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(4-Bromo-1-methoxy-2-naphthamido)butanoic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
4-(4-Bromo-1-methoxy-2-naphthamido)butanoic acid can be compared with similar compounds such as:
4-(4-Chloro-1-methoxy-2-naphthamido)butanoic acid: This compound has a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
4-(4-Fluoro-1-methoxy-2-naphthamido)butanoic acid: The presence of a fluorine atom can significantly alter the compound’s chemical properties and interactions.
4-(4-Iodo-1-methoxy-2-naphthamido)butanoic acid: Iodine substitution can lead to increased molecular weight and different reactivity patterns.
Eigenschaften
CAS-Nummer |
503616-11-3 |
|---|---|
Molekularformel |
C16H16BrNO4 |
Molekulargewicht |
366.21 g/mol |
IUPAC-Name |
4-[(4-bromo-1-methoxynaphthalene-2-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C16H16BrNO4/c1-22-15-11-6-3-2-5-10(11)13(17)9-12(15)16(21)18-8-4-7-14(19)20/h2-3,5-6,9H,4,7-8H2,1H3,(H,18,21)(H,19,20) |
InChI-Schlüssel |
JTRCPNLMXUITGP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C2=CC=CC=C21)Br)C(=O)NCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B12887212.png)
![N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12887217.png)


![(2R,5S,10aS,10bS)-2-Amino-5-benzyl-2-ethyl-10b-hydroxytetrahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3,6(5H,10bH)-dione hydrochloride](/img/structure/B12887230.png)








